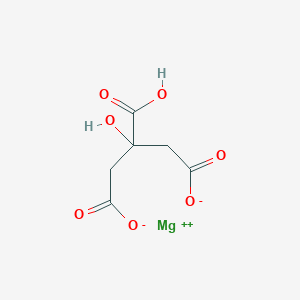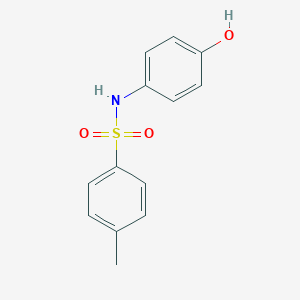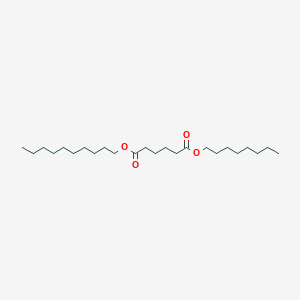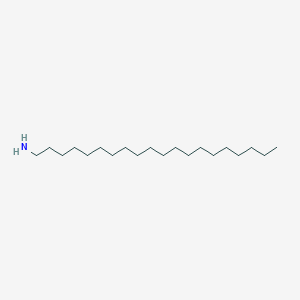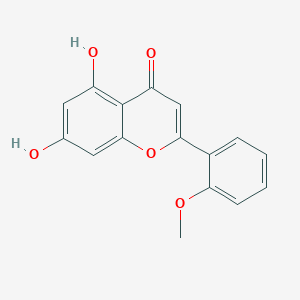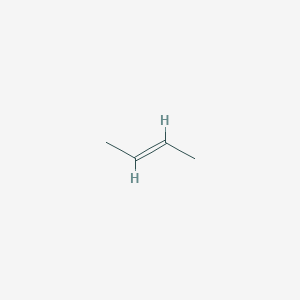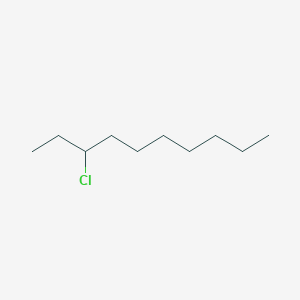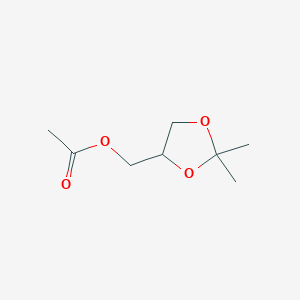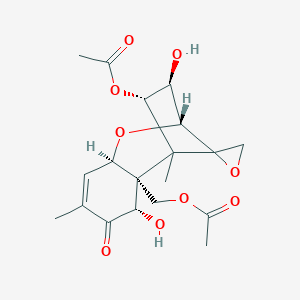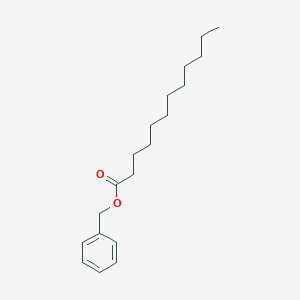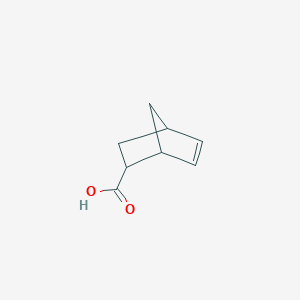
5-Norbornene-2-carboxylic acid
概述
描述
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, also known as 5-norbornene-2-carboxylic acid, is an organic compound with the molecular formula C8H10O2. It is a bicyclic compound featuring a norbornene skeleton with a carboxylic acid functional group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications .
科学研究应用
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials
作用机制
Target of Action
5-Norbornene-2-carboxylic acid, also known as Norbornenecarboxylic acid or Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, is a versatile building block for the synthesis of various functional materials . It is used to modify surfaces or to functionalize nanoparticles, influencing their optical, magnetic, or electronic properties .
Mode of Action
The compound is often used in ring-opening metathesis polymerization reactions to form polymers with controlled molecular weight and structure . It has been shown to react with 1; 2; 4; 5-tetrazines in an inverse electron demand Diels-Alder cycloaddition reaction . This is a bioorthogonal reaction demonstrated to be useful in biological imaging applications .
Biochemical Pathways
The compound is involved in the step-growth, radically mediated thiol-norbornene photopolymerization used to create versatile, stimuli-responsive poly (ethylene glycol)-co-peptide hydrogels . The reaction is cytocompatible and allows for the encapsulation of human mesenchymal stem cells with a viability greater than 95% .
Result of Action
The compound’s action results in the formation of polymers with controlled molecular weight and structure . It also allows for the encapsulation of human mesenchymal stem cells in poly (ethylene glycol)-co-peptide hydrogels .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound should be stored in an inert gas environment and should avoid exposure to air . It is also recommended to use personal protective equipment as required and ensure adequate ventilation when handling the compound .
生化分析
Biochemical Properties
It is known to be a versatile building block for the synthesis of various functional materials, including polymers, dendrimers, and self-assembled monolayers
Cellular Effects
It has been used in the creation of stimuli-responsive poly (ethylene glycol)-co-peptide hydrogels, which are cytocompatible and allow for the encapsulation of human mesenchymal stem cells with a viability greater than 95% .
Molecular Mechanism
It is known to influence the optical, magnetic, or electronic properties of nanoparticles when used to modify surfaces or functionalize nanoparticles .
准备方法
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis of the resulting adduct . The reaction conditions typically include heating the reactants in a suitable solvent such as toluene or xylene.
Industrial Production Methods
In industrial settings, the production of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid often involves large-scale Diels-Alder reactions followed by purification steps such as recrystallization or distillation to obtain the pure compound .
化学反应分析
Types of Reactions
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
相似化合物的比较
Similar Compounds
5-Norbornene-2-carboxaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
Ethyl 5-norbornene-2-carboxylate: An ester derivative of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
Bicyclo[2.2.1]hept-2-ene-5-carboxylic acid: A stereoisomer with different spatial arrangement of atoms.
Uniqueness
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its specific norbornene structure combined with a carboxylic acid functional group. This combination imparts distinct reactivity and stability, making it valuable in various chemical transformations and applications .
属性
IUPAC Name |
bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGUSUBEMUKACF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28551-71-5 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28551-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80883313 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120-74-1, 934-30-5 | |
| Record name | 5-Norbornene-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.1)hept-5-ene-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Norbornene-2-carboxylic acid, exo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | exo-5-Norbornene-2-carboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155661 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Norbornene-2-carboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152348 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.021 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Norbornene-2-carboxylic acid, exo- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-Norbornene-2-carboxylic acid?
A1: this compound has the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol.
Q2: Is there spectroscopic data available for this compound?
A2: Yes, researchers have used various spectroscopic techniques to characterize this compound. For example, 1H NMR studies have been used to determine the ratio of endo and exo isomers in synthesized samples [], while 13C NMR analysis has been employed to study the correlation between carbon-proton and proton-proton coupling constants []. Infrared (IR) spectroscopy is also commonly used to confirm the presence of specific functional groups, like carbonyl groups, within the molecule [].
Q3: Is this compound compatible with common organic solvents?
A3: Yes, this compound and many of its derivatives exhibit good solubility in common organic solvents like toluene, dichloromethane, and chloroform. This solubility is crucial for its use in polymerization reactions and other chemical transformations [, ].
Q4: How does the structure of this compound derivatives impact polymer properties?
A4: The incorporation of this compound and its derivatives into polymers significantly influences their properties. For instance, incorporating bulky ester substituents, like butyl groups, can lower the glass transition temperature (Tg) of resulting polynorbornene copolymers []. In contrast, using methyl esters as substituents generally leads to higher Tg values []. This tunability allows researchers to tailor the thermal properties of the polymer for specific applications.
Q5: How is this compound employed in the Catellani reaction?
A5: The potassium salt of this compound has shown remarkable utility in palladium-catalyzed Catellani reactions [, ]. It acts as both a catalytic mediator and a base, facilitating the activation of aryl halides and subsequent coupling reactions. Notably, it has enabled the use of epoxides as alkylating reagents in these reactions, expanding the scope and utility of this powerful transformation [, ].
Q6: What role does this compound play in ring-opening metathesis polymerization (ROMP)?
A6: this compound serves as a key building block in the synthesis of monomers for ROMP [, , , , , ]. The norbornene double bond readily participates in ROMP, enabling the creation of well-defined polymers with controlled molecular weights and architectures. This approach is particularly useful for generating polymers with functional groups derived from the carboxylic acid moiety, enabling diverse applications.
Q7: Are there any drug delivery applications utilizing this compound derivatives?
A9: Yes, this compound derivatives have shown promise in targeted drug delivery strategies. Researchers have explored its use in liposomal formulations for controlled drug release []. By incorporating tetrazine-modified lipids containing the compound into liposomes, they achieved accelerated drug release specifically within tumors via a bioorthogonal inverse electron demand Diels–Alder (IEDDA) reaction triggered by norbornene derivatives []. This approach highlights the potential of this compound in developing targeted therapies.
Q8: What analytical techniques are commonly employed to characterize this compound-based polymers?
A10: Several analytical techniques are crucial for characterizing this compound-based polymers. Gel permeation chromatography (GPC) is widely used to determine the molecular weight and molecular weight distribution of the polymers [, , ]. Nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides valuable information on the polymer's structure, composition, and tacticity [, , ]. Additionally, techniques like differential scanning calorimetry (DSC) are employed to study the thermal properties of the polymers, such as their glass transition temperature (Tg) [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[diethoxy(methyl)silyl]butanenitrile](/img/structure/B86523.png)
